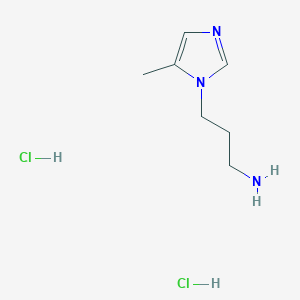

3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

Description

3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a dihydrochloride salt of a substituted imidazole derivative. Imidazole derivatives are known for their bioactivity, including roles as enzyme inhibitors or ligands for G-protein coupled receptors (GPCRs) .

The compound’s structure comprises a 5-methyl-substituted imidazole ring linked via a three-carbon chain to a primary amine group, with two hydrochloride counterions enhancing solubility. This structural motif is critical for interactions with biological targets, as seen in analogs like 2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride (CAS: 2059942-15-1), which shares a similar amine-imidazole backbone .

Properties

IUPAC Name |

3-(5-methylimidazol-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-7-5-9-6-10(7)4-2-3-8;;/h5-6H,2-4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEZJBQVBOCXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-32-5 | |

| Record name | 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine typically involves the reaction of 5-methyl-1H-imidazole with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon attached to the chlorine atom, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The reaction is usually carried out in a solvent like dimethylformamide or dimethyl sulfoxide, and the product is purified through crystallization or chromatography techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the imidazole ring is oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the imidazole ring to its reduced form, altering its electronic properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The compound can also interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 5-methyl group on the imidazole ring (as in the target compound) enhances steric bulk and may influence receptor binding affinity compared to phenyl or nitro substituents .

- Chain Length : A three-carbon chain (propan-1-amine) provides flexibility for target engagement, whereas shorter chains (e.g., ethylamine in ) or rigid structures (e.g., cyclopropane in ) alter conformational dynamics.

- Counterions : Dihydrochloride salts improve aqueous solubility, critical for in vitro assays and pharmacokinetics .

Physicochemical Data :

- Melting Points : Imidazole dihydrochlorides often exhibit high melting points (>200°C), as seen in indole-imidazole derivatives .

- Spectroscopic Profiles :

Pharmacological and Biochemical Insights

- Enzyme Inhibition: Pyrimidine-linked imidazole derivatives (e.g., compound 20 in ) show potent inhibition of neuronal nitric oxide synthase (nNOS), with IC50 values in the nanomolar range.

Biological Activity

3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride, a compound with the molecular formula , is a derivative of imidazole and has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, synthesis, and relevant case studies.

Structural Information

The compound's structure can be represented by the following SMILES notation: CC1=CN=CN1CCCN. Its InChIKey is ORGYIMPJXDYEJQ-UHFFFAOYSA-N, which aids in its identification in chemical databases .

The biological activity of imidazole derivatives often involves the inhibition of key signaling pathways associated with cancer progression. These compounds may act as kinase inhibitors, targeting enzymes such as ABL1 and SRC, which are crucial for tumor growth and survival. The presence of the imidazole ring is known to enhance binding affinity to these targets due to its ability to participate in hydrogen bonding and π-stacking interactions .

Pharmacological Studies

While specific pharmacological studies on this compound are sparse, its structural analogs have been evaluated for their therapeutic potential.

Case Study: Inhibition of BCR-ABL Kinase

In a study evaluating various imidazole derivatives, it was found that certain compounds exhibited potent inhibition of the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). The efficacy of these compounds was measured using cellular assays that determined their IC50 values against transfected Ba/F3 cells expressing BCR-ABL .

Synthesis

The synthesis of this compound typically involves straightforward organic reactions that can include the alkylation of imidazole derivatives. The purity of synthesized compounds is often confirmed via HPLC, with reported purities around 96% for commercial preparations .

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Alkylation | Room temperature |

| Step 2 | Purification | HPLC |

Q & A

Basic: What synthetic methodologies are commonly employed for 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride, and how can reaction parameters be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 5-methylimidazole with 3-chloropropylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) yields the free base, which is then converted to the dihydrochloride salt using HCl gas or concentrated hydrochloric acid. Optimization involves:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : THF improves solubility of intermediates, while DMF accelerates reaction kinetics.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) enhances purity .

Basic: Which analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify structural integrity (e.g., imidazole proton signals at δ 7.3–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization).

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (theoretical m/z 212.12 for C7H15Cl2N3).

- X-ray Crystallography : SHELX software refines crystal structure data to resolve bond lengths and angles .

Advanced: How can computational models address discrepancies between predicted and observed stability of this compound under varying pH conditions?

Answer:

- Density Functional Theory (DFT) : Calculate protonation states and tautomeric equilibria of the imidazole ring to predict pH-dependent stability.

- Experimental validation : Perform kinetic studies (e.g., UV-Vis spectroscopy at pH 2–12) to monitor degradation rates.

- Data reconciliation : Adjust computational parameters (e.g., solvation models) to align with empirical observations, particularly for chloride counterion interactions .

Advanced: What strategies resolve contradictions in biological activity data between this compound and structurally related imidazole derivatives?

Answer:

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on imidazole) using in vitro assays (e.g., antimicrobial MIC tests).

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent bioactivity.

- Receptor docking studies : Molecular dynamics simulations (AutoDock Vina) model interactions with targets like histamine receptors to rationalize selectivity .

Basic: What are the recommended storage and handling protocols to prevent compound degradation?

Answer:

- Storage : Airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C.

- Handling : Use desiccators to minimize hygroscopic effects. Conduct reactions in fume hoods with PPE (gloves, lab coat, goggles).

- Stability monitoring : Periodic HPLC analysis detects degradation products (e.g., hydrolyzed imidazole derivatives) .

Advanced: How can researchers design experiments to elucidate the mechanism of nucleophilic substitution reactions involving this compound?

Answer:

- Kinetic isotope effects (KIE) : Replace reactive protons with deuterium to probe rate-determining steps.

- Transition-state analysis : Use computational tools (Gaussian, ORCA) to model intermediates and compare with experimental activation parameters (Eyring plots).

- Cross-coupling studies : React with aryl halides under Pd catalysis to assess leaving-group efficiency and steric effects .

Basic: What biological screening approaches are suitable for evaluating this compound's activity?

Answer:

- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates.

- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.

- Microbial susceptibility testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How does the protonation state of the imidazole ring influence the compound's reactivity in aqueous media?

Answer:

- pH-dependent speciation : At pH < 3, the imidazole ring is fully protonated, enhancing solubility but reducing nucleophilicity.

- Reactivity modulation : Deprotonation at neutral pH increases electron density on N-atoms, favoring coordination to metal catalysts (e.g., Pd in cross-coupling reactions).

- Theoretical modeling : Use ChemAxon or MarvinSketch to predict pKa values and compare with experimental potentiometric titrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.